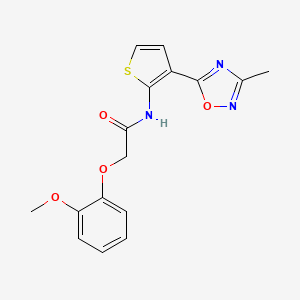

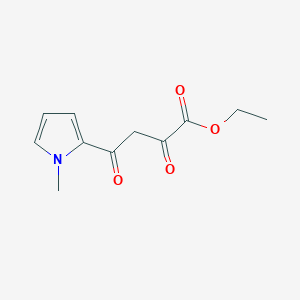

![molecular formula C16H13N7O3 B2509042 3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridin-1-oxid CAS No. 2034531-59-2](/img/structure/B2509042.png)

3-(((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)pyridin-1-oxid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex molecule featuring a [1,2,4]triazolo[4,3-a]pyridine core, which is a fused bicyclic structure that has been the subject of various synthetic studies due to its potential biological activities. The molecule also contains a 1,2,4-oxadiazole moiety, which is known for its presence in compounds with significant pharmacological properties.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[4,3-a]pyridine compounds has been achieved through various methods. An efficient three-step synthesis was reported for a series of fused bicyclic s-[1,2,4]triazolo[1,5-a]pyridines, utilizing novel intermediates derived from hydrazides and methyl coumalate. This method featured the formation of a dihydrazide intermediate, which avoided the need for oxidative N-N bond formation typically required in 1,2,4-triazole synthesis . Another synthesis approach involved the oxidative cyclization of hydrazine derivatives promoted by iodine(III) reagents, which are favored for their low toxicity and ease of handling .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, revealing the presence of polymorphic forms. For instance, the compound 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole exhibited two polymorphic forms with different molecular and crystal structures. The polymorphs differed in their conformational energy and the type of stacking interactions within the crystal lattice .

Chemical Reactions Analysis

The [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole moieties in the compound are known to participate in various chemical reactions. The triazolopyridine ring system can be assembled through cyclization reactions , while the oxadiazole ring can be involved in electroluminescent material synthesis, indicating its potential in electronic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds containing [1,2,4]triazolo[4,3-a]pyridine and 1,2,4-oxadiazole structures have been explored. Oxadiazolium salts derived from these compounds have shown excellent moisture stability, which is an unusual feature for such compounds . Additionally, derivatives of 1,3,4-oxadiazole-triazolopyridinone-carbazole have been characterized as highly efficient bluish-green electroluminescent materials, suggesting good photoconductivity and flexible structure properties . The polymorphic forms of these compounds also exhibit different interaction energies and lattice energies, which can influence their stability and solubility .

Wissenschaftliche Forschungsanwendungen

- Triazol-Derivate wurden auf ihre antibakteriellen Eigenschaften untersucht. Forscher haben ihre Wirksamkeit gegen multiresistente Krankheitserreger untersucht, um bakterielle Infektionen zu bekämpfen .

- Triazole, einschließlich dieser Verbindung, werden häufig als Antimykotika eingesetzt. Kommerziell erhältliche Medikamente wie Fluconazol und Voriconazol gehören zu dieser Klasse .

- Triazol-haltige Verbindungen haben sich in der Krebsforschung als vielversprechend erwiesen. Ihre Fähigkeit, mit Enzymen und Rezeptoren zu interagieren, macht sie zu interessanten Kandidaten für die Entwicklung von Antikrebsmedikamenten .

- Einige Triazol-Derivate zeigen antioxidative Eigenschaften. Diese Verbindungen können freie Radikale abfangen und Zellen vor oxidativem Schaden schützen .

- Triazol-basierte Moleküle wurden auf ihre antivirale Aktivität untersucht. Forscher haben ihr Potenzial gegen verschiedene Viren untersucht .

Antibakterielle Aktivität

Antifungal-Eigenschaften

Antikrebs-Potenzial

Antioxidative Aktivität

Antivirale Studien

Entzündungshemmende und analgetische Wirkungen

Wirkmechanismus

Target of action

Oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been used in the discovery of novel molecules with excellent agricultural activities . Triazolopyridines are a class of compounds that have been studied for their potential as therapeutic agents, but the specific targets can vary widely depending on the exact structure of the compound.

Mode of action

The mode of action of these compounds can also vary widely. For example, some oxadiazole derivatives have been found to exhibit antibacterial effects . The exact mechanism by which they interact with their targets can depend on many factors, including the presence of other functional groups on the molecule.

Biochemical pathways

The biochemical pathways affected by these compounds can be diverse. For example, some oxadiazole derivatives have been found to have nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Result of action

The molecular and cellular effects of these compounds can be diverse and depend on their exact mechanism of action. For example, some oxadiazole derivatives have been found to exhibit strong antibacterial effects .

Eigenschaften

IUPAC Name |

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c1-10-18-16(26-21-10)12-5-3-7-23-13(19-20-14(12)23)8-17-15(24)11-4-2-6-22(25)9-11/h2-7,9H,8H2,1H3,(H,17,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHVZOVXTVVZMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=C[N+](=CC=C4)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

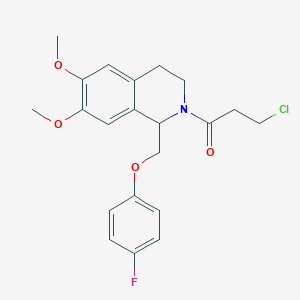

![1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2508965.png)

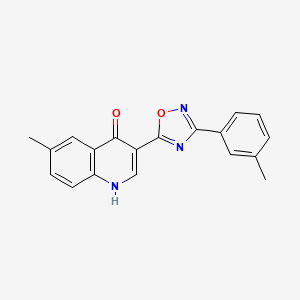

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2508969.png)

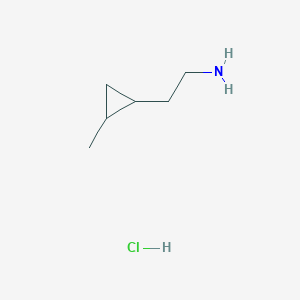

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2508972.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-phenylbutan-1-one](/img/structure/B2508974.png)

![2-[[1-[2-(3,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2508977.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2508981.png)